6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and related compounds often involves multi-step chemical reactions. For example, the synthesis of related chromene compounds has been reported using methods that include the reaction of commercially available precursors through steps like Vilsmeier reaction and oxidation by Jones reagent, showcasing the complexity and versatility of synthetic approaches in this chemical class (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including those closely related to 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, has been elucidated using techniques like NMR spectroscopy and X-ray crystallography. These studies reveal the planarity of the chromene ring system and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and properties (Barili et al., 2001).
Chemical Reactions and Properties
Chromene derivatives exhibit a wide range of chemical reactions, including transformations enabled by their functional groups. For instance, the hydroxy and carboxylic acid groups present in 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can participate in esterification, nucleophilic substitution, and other reactions, highlighting the compound's versatility in synthetic chemistry.
Physical Properties Analysis
The physical properties of chromene compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including material science and analytical chemistry.
Chemical Properties Analysis
The chemical properties of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, stem from its functional groups. These properties are critical for its use in synthetic pathways and in forming derivatives with varied biological and chemical activities.
Scientific Research Applications
Synthesis and Structural Analysis : 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid has been synthesized and analyzed for its structural properties. X-ray crystallography and NMR spectroscopy have been employed to determine the molecular structure of its derivatives (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Fluorescence Properties : Derivatives of this compound, such as 7-hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid, have been synthesized and characterized for their fluorescence properties. They show excellent fluorescence in ethanol solution and solid state, indicating potential applications in molecular imaging and detection (Shi, Liang, & Zhang, 2017).
Antimicrobial Activity : Compounds derived from 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, like 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and its derivatives, have been screened for antimicrobial activity. They exhibited remarkable activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Antibacterial Activity : Several compounds synthesized from 4-amino7-chloro-2-oxo-2H-chromen-3-carbaldehyde, related to 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, demonstrated significant antibacterial activity. These compounds were tested against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Vaso, 2017).
Halogen–Dipole Interactions and Hydrogen Bonding : The interaction of halogens like chlorine in the compound with other molecular structures has been studied. The influence of these interactions on molecular structure and hydrogen bonding has been analyzed (Santos‐Contreras et al., 2009).
Synthesis of Novel Derivatives : New derivatives of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid have been synthesized, showcasing the versatility of this compound in creating various pharmacologically active molecules (Wang et al., 2014).
Anticorrosive Properties : Derivatives of 6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid have been studied for their potential in inhibiting corrosion, especially in metals like mild steel (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).
properties
IUPAC Name |
6-chloro-7-hydroxy-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIDEHHOQNJOIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=CC(=C1Cl)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid |
Citations
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